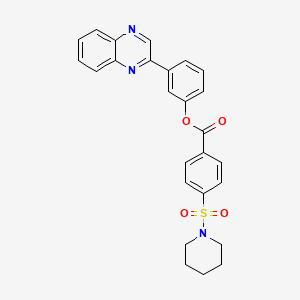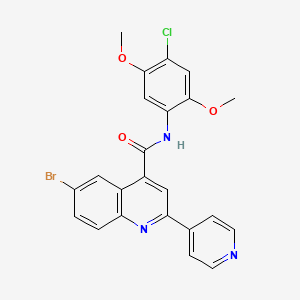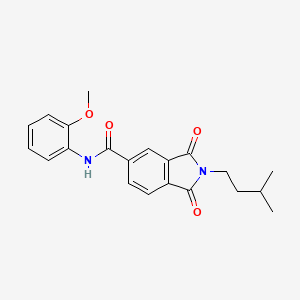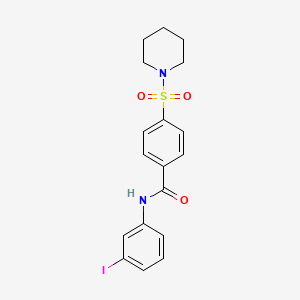
(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate
描述
(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate is a complex organic compound that features a quinoxaline moiety, a phenyl group, a piperidine ring, and a sulfonylbenzoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal under acidic conditions.
Attachment of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable amine precursor, often involving reductive amination.
Sulfonylation: The sulfonylbenzoate group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoxaline ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or desulfonylated products.
Substitution: Substituted sulfonyl derivatives.
科学研究应用
(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of (3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, while the piperidine ring can interact with protein active sites, leading to inhibition of enzymatic activity or modulation of receptor function.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylate and quinoxaline-2-thiol share structural similarities.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide are structurally related.
Uniqueness
(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate is unique due to its combination of a quinoxaline moiety with a piperidine ring and a sulfonylbenzoate group, which imparts distinct chemical reactivity and biological activity not commonly found in simpler analogs.
属性
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c30-26(19-11-13-22(14-12-19)34(31,32)29-15-4-1-5-16-29)33-21-8-6-7-20(17-21)25-18-27-23-9-2-3-10-24(23)28-25/h2-3,6-14,17-18H,1,4-5,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDIPFQFHAYOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 4-METHYL-3-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B3504689.png)
![6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B3504692.png)
![6-bromo-2-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504700.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}-6,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B3504706.png)
![6-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3504719.png)



![3-methyl-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3504758.png)
![4-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3504762.png)


![1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B3504779.png)
![4-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3504781.png)
